N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, have been found to be potent and selective ligands for theD4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Biological Activity
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251678-93-9) is a complex organic compound with potential pharmacological applications. Its structure includes a triazole and piperazine moiety, which are known for their biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is C24H24ClN7O2, with a molecular weight of 477.9 g/mol. The structure is characterized by the presence of a chlorophenyl group and a piperazine ring, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C24H24ClN7O2 |
Molecular Weight | 477.9 g/mol |
CAS Number | 1251678-93-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of piperazine have shown significant antibacterial activity against various strains. In vitro tests indicated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer properties of compounds related to this compound have been evaluated using MTT assays. For example, compounds derived from similar scaffolds demonstrated IC50 values in the micromolar range against various cancer cell lines . These findings suggest that this compound may also possess anticancer properties warranting further investigation.
Molecular docking studies have been conducted to elucidate the interaction between this compound and target proteins. The results indicate that it may inhibit specific enzymes or receptors involved in disease pathways. For instance, docking studies have shown favorable binding interactions with targets implicated in cancer and infectious diseases .
Case Studies
- Antitubercular Activity : A study explored the design and synthesis of substituted derivatives aimed at combating tuberculosis. Compounds similar to this compound were tested against Mycobacterium tuberculosis. Several showed promising IC50 values ranging from 1.35 to 2.18 μM .
- Cytotoxicity Assessments : Compounds were evaluated for cytotoxic effects on human embryonic kidney (HEK-293) cells to assess their safety profile. Most active compounds demonstrated low toxicity levels, suggesting their potential for therapeutic use without significant adverse effects .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFTPKMIHHNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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